D-Alanine-15N
Description
Rationale for 15N Isotopic Enrichment in D-Alanine for Mechanistic Investigations
The specific enrichment of D-alanine with the ¹⁵N isotope is driven by its unique biological roles, particularly in the domain of microbiology. D-alanine is a key component of peptidoglycan, the essential polymer that forms the cell wall of most bacteria. nih.govresearchgate.net Peptidoglycan provides structural integrity to the bacterial cell and is a primary target for many antibiotics. nih.gov
The rationale for using D-Alanine-¹⁵N in mechanistic investigations is multifaceted:
Bacterial Biomarker: D-amino acids are relatively rare in eukaryotes but are integral to the bacterial cell wall. nih.gov This makes D-alanine a specific biomarker for bacteria. acs.org By using ¹⁵N-labeled D-alanine, researchers can selectively trace bacterial metabolic activity, even in complex microbial communities. researchgate.net
Tracing Peptidoglycan Synthesis: The incorporation of D-alanine into the growing peptidoglycan chain is a dynamic process. nih.govyoutube.com Introducing D-Alanine-¹⁵N allows for the direct monitoring of peptidoglycan biosynthesis and remodeling. nih.gov This has been instrumental in understanding the mechanisms of cell wall assembly and the effects of antibiotics that target this pathway. nih.gov
Investigating Enzymatic Pathways: The conversion of L-alanine (the common form in proteins) to D-alanine is catalyzed by the enzyme alanine (B10760859) racemase. nih.govacs.org The subsequent incorporation of D-alanine into the peptidoglycan precursor involves the D-alanine-D-alanine ligase enzyme. researchgate.net Studies using ¹⁵N-labeled alanine have revealed isotopic fractionation effects during these enzymatic reactions, providing insights into their mechanisms. nih.govacs.org For instance, research has shown that D-alanine in the peptidoglycan of several bacterial species is depleted in ¹⁵N relative to L-alanine, suggesting a kinetic isotope effect associated with the alanine racemase reaction. nih.govacs.org
Quantifying Nitrogen Flow: In geochemical and ecological studies, D-Alanine-¹⁵N is used to quantify the uptake and flow of nitrogen through bacterial populations. researchgate.net By measuring the incorporation of ¹⁵N from a labeled source into bacterial D-alanine, scientists can determine the contribution of bacteria to nitrogen cycling in various environments, such as marine sediments. researchgate.net
Detailed Research Findings
The use of D-Alanine-¹⁵N has led to significant quantitative findings in various bacterial species. The following tables summarize some of these key research outcomes.
Nitrogen Isotope Composition (δ¹⁵N) in D-Alanine and L-Alanine of Various Bacteria
| Bacterial Species | δ¹⁵N in D-Alanine (‰) | δ¹⁵N in L-Alanine (‰) | Reference |
|---|---|---|---|
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | nih.govacs.org |
| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | nih.govacs.org |
Application of ¹⁵N-Labeled Alanine in Mechanistic Studies
| Study Focus | Key Finding | Technique Used | Reference |
|---|---|---|---|
| Bacterial Nitrogen Uptake | In a sediment slurry experiment, bacteria accounted for 38% of total ¹⁵NH₄⁺ uptake and 90% of ¹⁵N-labeled amino acid mixture uptake, as traced by ¹⁵N incorporation into D-alanine. | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) | researchgate.net |
| Enzymatic Kinetic Isotope Effects | The equilibrium ¹⁵N isotope effect for the deprotonation of the alanine amino group was determined to be 1.0233 ± 0.0004. | NMR Spectroscopy | nih.gov |
| Peptidoglycan Synthesis | D-alanine analogues with chemical reporters are incorporated into the peptidoglycan of various bacteria, allowing for the visualization of cell wall dynamics. | Metabolic Labeling and Click Chemistry | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
90.09 g/mol |
IUPAC Name |
(2R)-2-(15N)azanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i4+1 |
InChI Key |
QNAYBMKLOCPYGJ-GNVKNKTISA-N |
Isomeric SMILES |
C[C@H](C(=O)O)[15NH2] |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Methodological Advancements in D Alanine 15n Research
Synthesis and Isotopic Enrichment Strategies for D-Alanine-15N
The generation of this compound can be achieved through chemical synthesis, enzymatic processes, or culture-based production in biological systems. Each approach offers distinct advantages depending on the required stereospecificity, yield, and isotopic enrichment.
Chemical Synthesis Pathways and Derivatization for 15N-Labeled Amino Acids
Chemical synthesis provides a direct route to producing 15N-labeled amino acids. A common approach for synthesizing alanine (B10760859) is the nucleophilic substitution reaction between an ammonia (B1221849) source enriched with 15N and a suitable precursor like 2-bromopropionic acid. jamstec.go.jparxiv.orgsemanticscholar.org While effective for incorporating the 15N label, this method typically results in a racemic mixture, producing both D- and L-alanine enantiomers that require subsequent separation.
For analytical purposes, particularly for gas chromatography, amino acids must be converted into volatile derivatives. alexandraatleephillips.com This derivatization process is a critical step. Several methods are employed to create these volatile forms, each with specific applications and efficiencies.
Common Derivatization Techniques for Amino Acid Analysis:
| Derivatization Method | Reagents | Application Notes |
|---|---|---|
| N-acetyl-i-propyl (NAIP) esters | Isopropanol/HCl, Acetic anhydride/Pyridine | A robust method used for determining δ¹⁵N values in animal and plant tissues. researchgate.netnih.gov |
| N-pivaloyl-i-propyl esters | Isopropanol/HCl, Pivaloyl chloride/Dichloromethane | Efficiently produces stable derivatives with good chromatographic resolution, though not suitable for all amino acids. nih.gov |
| Diastereomer Formation | (R)-(-)- or (S)-(+)-2-butanol, Pivaloyl chloride | Creates diastereomers from enantiomers, allowing separation on achiral columns and enabling the reversal of elution order. acs.orgnih.govacs.org |
| Trimethylsilylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | A common technique in metabolomics, though less frequently used for δ¹⁵N analysis due to potential for multiple derivatives. nih.gov |
Enzymatic Synthesis Approaches for Stereospecific this compound Production
Enzymatic synthesis offers the significant advantage of stereospecificity, enabling the direct production of this compound and avoiding the need for chiral separation from its L-enantiomer. This approach leverages the high selectivity of enzymes to catalyze specific reactions. nih.gov
Several classes of enzymes are pivotal for this purpose:
D-Amino Acid Dehydrogenases (DAADHs): These enzymes catalyze the reductive amination of α-keto acids. By using an α-keto acid precursor (pyruvate) and a 15N-labeled ammonia source, DAADHs can synthesize this compound. Researchers have successfully engineered highly stereoselective DAADHs from enzymes like meso-diaminopimelate D-dehydrogenase (m-DAPDH) for broad D-amino acid production. nih.govmdpi.com
Alanine Racemases: These enzymes interconvert L-alanine and D-alanine. By providing 15N-labeled L-alanine as a substrate, alanine racemase can be used to produce this compound. nih.govfrontiersin.org This is a key enzymatic pathway responsible for the presence of D-alanine in bacteria.
D-Amino Acid Aminotransferases (DAATs): These enzymes transfer an amino group from a donor molecule to a keto acid. A DAAT can synthesize this compound from pyruvate (B1213749) using a 15N-labeled amino donor. nih.govresearchgate.net
Multi-Enzyme Cascade Reactions: To improve efficiency and yield, researchers often design multi-enzymatic systems, or cascades. These in vitro pathways can combine several enzymes to drive the synthesis of the desired D-amino acid. For example, a system combining L-amino acid deaminase (to convert an L-amino acid to a keto acid), a dehydrogenase (to produce the D-amino acid), and a cofactor regeneration enzyme (like formate (B1220265) dehydrogenase) can efficiently produce D-amino acids from L-amino acid precursors. nih.govresearchgate.net
Culture-Based Production of 15N-Labeled D-Alanine in Biological Systems
The most direct method for producing biologically relevant this compound is through in vivo metabolic labeling. This involves growing microorganisms, typically bacteria, in a culture medium where the primary nitrogen source is replaced with a 15N-labeled compound, such as 15N-ammonium chloride (¹⁵NH₄Cl). nih.govnih.gov
As the bacteria grow, they incorporate the heavy nitrogen isotope into all of their nitrogen-containing biomolecules, including the amino acids used to build their cell walls. Since D-alanine is a fundamental structural component of peptidoglycan in most bacteria, this process naturally and efficiently produces cells containing this compound. nasa.govresearchgate.net The labeled D-alanine can then be isolated by hydrolyzing the bacterial cell walls.
Systems metabolic engineering strategies are also employed to enhance the production of specific amino acids in microorganisms like Escherichia coli and Corynebacterium glutamicum. nih.govgoogle.comsemanticscholar.org By modifying metabolic pathways, for instance, through the co-expression of genes for alanine dehydrogenase, alanine racemase, and glucose dehydrogenase, the yield of D-alanine can be significantly increased. frontiersin.org
Advanced Analytical Techniques for this compound Detection and Quantification
The accurate detection and quantification of 15N enrichment in D-alanine are paramount for its use as a tracer. The primary analytical tool for this purpose is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS), which must be coupled with effective chiral separation methods.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) for 15N Isotope Incorporation Analysis
GC-c-IRMS is a powerful technique that measures the precise nitrogen isotopic composition of individual compounds within a sample. researchgate.netnih.gov The process involves several key stages:
Derivatization: As mentioned previously, the non-volatile amino acids are chemically modified to become volatile esters suitable for gas chromatography. alexandraatleephillips.comucdavis.edu
Gas Chromatographic Separation: The derivatized sample is injected into the GC, where different compounds are separated as they travel through a long capillary column, based on their chemical properties.
Combustion: As each compound elutes from the GC column, it passes into a high-temperature (e.g., 1000 °C) combustion reactor. Here, the organic molecules are oxidized, converting all nitrogen into nitrogen gas (N₂). ucdavis.edu
Purification: The gas stream is purified. Water is removed by a Nafion dryer, and other gases like carbon dioxide are trapped cryogenically using liquid nitrogen to prevent interference during mass analysis. researchgate.netucdavis.edu
Isotope Ratio Mass Spectrometry (IRMS): The purified N₂ gas enters the IRMS, which separates the different isotopologues of nitrogen (¹⁴N¹⁴N, ¹⁴N¹⁵N, ¹⁵N¹⁵N) based on their mass-to-charge ratio and measures their relative abundances. The nitrogen isotopic composition is reported in delta notation (δ¹⁵N) in parts per thousand (‰) relative to the international standard, atmospheric air. jamstec.go.jp
Nitrogen Isotopic Ratios in Cultured Bacteria (Peptidoglycan Hydrolysate):
| Bacterial Species | δ¹⁵N L-Alanine (‰) | δ¹⁵N D-Alanine (‰) | Δ¹⁵N (D-L) (‰) | Reference |
|---|---|---|---|---|
| Staphylococcus staphylolyticus | 21.3 ± 0.8 | 19.2 ± 0.5 | -2.1 | nih.govacs.org |
| Bacillus subtilis | 8.2 ± 0.4 | 6.2 ± 0.2 | -2.0 | nih.govacs.org |
| Enterococcus faecalis | - | - | ~0.0 | acs.org |
| Micrococcus luteus | - | - | < -2.0 | jamstec.go.jp |
This table presents representative data showing the difference in nitrogen isotopic composition between D- and L-alanine found in the peptidoglycan of various bacteria. The consistent ¹⁵N depletion in D-alanine relative to L-alanine is attributed to enzymatic isotope effects.
Chiral Separation Techniques for Enantiomer-Specific Isotope Analysis (ESIA) of D- and L-Alanine-15N
To specifically analyze this compound, it must first be separated from its stereoisomer, L-Alanine-15N. This is a non-trivial step that is essential for Enantiomer-Specific Isotope Analysis (ESIA). jamstec.go.jpsemanticscholar.org Two primary strategies are used in conjunction with GC-c-IRMS:
Direct Separation with Chiral Stationary Phases (CSPs): This is the most direct method, where the GC column itself contains a chiral selector that interacts differently with D- and L-enantiomers, causing them to separate as they pass through the column. A widely used CSP for amino acid analysis is based on polysiloxane polymers coated with chiral selectors like L-valine diamide, famously known as Chirasil-Val. jamstec.go.jpnih.govcapes.gov.brresearchgate.net This allows for the baseline separation of the derivatized D- and L-alanine peaks before they enter the combustion unit and IRMS.
Indirect Separation via Diastereomer Formation: This approach involves a chemical reaction prior to GC analysis. The racemic mixture of D- and L-alanine is reacted with a pure, optically active chiral derivatizing agent (e.g., (R)-(-)-2-butanol). acs.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral GC column. A significant advantage of this method is the ability to switch the elution order of the D- and L-alanine peaks by simply using the opposite enantiomer of the derivatizing agent (e.g., (S)-(+)-2-butanol), which is a powerful tool for confirming peak identity. acs.orgnih.govacs.org
These advanced separation and analytical methods have enabled researchers to observe significant nitrogen isotopic differences between D- and L-alanine in bacterial peptidoglycan, revealing that D-alanine is often depleted in ¹⁵N relative to L-alanine. jamstec.go.jparxiv.orgnih.govacs.org This fractionation is attributed to the kinetic isotope effects of the enzymes involved in D-alanine synthesis, such as alanine racemase.
Methodological Precision and Sensitivity for Trace Isotope Enrichment
The ability to detect minute quantities of ¹⁵N-labeled D-alanine is crucial for understanding its role in microbial consortia found in environments like soils and biofilms. nih.gov Methodological advancements, particularly in mass spectrometry, have pushed the boundaries of detection, allowing for highly sensitive and precise measurements of ¹⁵N enrichment in D-alanine.
One key technique involves capillary gas chromatography/mass spectrometry (GC/MS) combined with stereospecific derivatizing agents. This approach can reproducibly detect D-alanine, a component specific to prokaryotic cell walls. nih.gov By using ¹⁵N-labeled ammonia to grow bacteria such as E. coli, the incorporation of ¹⁵N into D-alanine can be determined with a precision of 1.0 atom%. nih.govlu.se A significant enhancement in sensitivity is achieved through chemical ionization with methane (B114726) gas and the detection of negative ions from the derivatized D-alanine. This method allows for the reproducible detection of as little as 8 picograms (90 femtomoles) of D-alanine. nih.govlu.se Such high sensitivity makes it possible to define the metabolic activity, in terms of ¹⁵N incorporation, at the level of 10³ to 10⁴ cells. nih.gov
These sensitive detection methods serve as a "signature" to examine specific microbial groups within complex communities. nih.gov The ability to trace ¹⁵N enrichment at such low levels provides a powerful tool for quantifying the nitrogen flow through bacteria in natural microbial communities. researchgate.net
Table 1: Detection Sensitivity for this compound
This table summarizes the detection limits and precision achieved by advanced mass spectrometry techniques for this compound.
| Parameter | Value | Reference |
| Detection Limit | 8 picograms (90 femtomoles) | nih.gov |
| Precision | 1.0 atom% | nih.govlu.se |
| Cellular Level | 10³ - 10⁴ cells | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Chiral Metabolomics and Isotope Ratios
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a pivotal technique for the targeted chiral analysis of D-amino acids, including D-alanine. nih.govmdpi.com This is particularly relevant in fields like neuroscience, where D-amino acids are being investigated as potential biomarkers for neurological diseases. nih.govvub.be Given the trace levels of D-amino acids in mammals and the complexity of biological samples, highly sensitive and selective analytical methods are essential. mdpi.comvub.be
A key strategy in LC-MS-based chiral metabolomics is the use of chiral derivatization reagents. nih.govmdpi.com These reagents enhance detection capabilities and allow for the enantioselective quantification of amino acids. mdpi.com Advanced derivatization reactions, coupled with tandem mass spectrometry (MS/MS), enable the separation of multiple chiral metabolites in a single analytical run. nih.govmdpi.com This improved performance allows for an accurate correlation between specific D-amino acid profiles and disease states. mdpi.com
For isotope ratio analysis, a method using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) has been developed to determine the compound-specific nitrogen isotope compositions of individual amino acid enantiomers. nih.govacs.org A novel derivatization of amino acid diastereomers using optically active (R)-(-)-2-butanol or (S)-(+)-2-butanol offers significant advantages. It allows for chromatographic chiral separation on non-chiral columns and enables the switching of the elution order of the compounds on the chromatogram. nih.govacs.org This method has been successfully applied to analyze D- and L-alanine in peptidoglycan from bacterial cell walls, revealing significant differences in their nitrogen isotopic compositions. nih.govacs.org
Table 2: LC-MS Applications in this compound Research
This table outlines the applications and advantages of LC-MS based techniques in the study of this compound.
| Application | Technique | Key Feature | Reference |
| Chiral Metabolomics | LC-MS/MS with chiral derivatization | Enantioselective quantification of D-AAs | nih.govmdpi.com |
| Isotope Ratio Analysis | GC/C/IRMS with diastereomeric derivatization | Separation on non-chiral columns, switchable elution order | nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Insights Utilizing 15N Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for gaining structural and metabolic information. The use of ¹⁵N enrichment in D-alanine significantly enhances the signal, making it a potent tool for a range of biological investigations. nih.govresearchgate.net Both solid-state and solution-state NMR methodologies are employed to probe different aspects of D-alanine's role in biological systems.
Solid-state ¹⁵N NMR is particularly well-suited for studying the structure of biomacromolecules that are not amenable to solution NMR or X-ray crystallography, such as self-assembling peptides and components of cell walls. nih.govmit.edu By incorporating ¹⁵N-labeled L-alanine into polypeptides, researchers can gain insights into their conformation in the solid state. titech.ac.jp
The isotropic ¹⁵N chemical shift and chemical shift tensors of polypeptides can be measured using techniques like ¹⁵N cross-polarization-magic-angle spinning (CP-MAS) and ¹⁵N CP-static methods. titech.ac.jp It has been demonstrated that the principal value of the chemical shift tensor is closely related to the main-chain conformations, such as right-handed and left-handed α-helices and β-sheet forms, more so than the specific amino acid sequence. titech.ac.jpacs.org This makes the chemical shift tensor a valuable tool for the conformational analysis of solid copolypeptides. titech.ac.jp
Solid-state ¹³C and ¹⁵N NMR have been used to study the transport and metabolism of D- and L-alanine in Aerococcus viridans. nih.gov By examining lyophilized whole cells, isolated cell walls, and crude extracts, it was determined that a significant portion of the D-alanine in the cell wall peptidoglycan is synthesized de novo, rather than being directly transported from the growth medium. nih.gov
Solution-state ¹⁵N NMR provides a dynamic view of metabolic processes. Novel NMR experiments that utilize the ¹⁵N nucleus have been developed to analyze the isotopic incorporation in amino acids, offering information about the topology and operation of cellular metabolism with increased efficiency compared to traditional ¹H or ¹³C NMR. nih.govbham.ac.uk These ¹⁵N-NMR-based approaches can accelerate the analysis of hydrolyzed biomass and increase the coverage of quantifiable isotopomers, thereby enhancing the throughput and resolution of ¹³C-fluxomics studies. nih.govbham.ac.ukconsensus.app
By combining ¹⁵N labeling with other isotopic labeling strategies, such as the use of ¹³C, a more comprehensive picture of metabolic fluxes can be obtained. nih.gov This approach has been evaluated using biologically produced samples containing ¹⁵N-labeled metabolites with predictable ¹³C-labeling patterns, showing excellent agreement between measured and expected isotopomer abundances with an accuracy and precision within 1%. nih.govbham.ac.uk
Compound-specific nitrogen isotope analysis of D- and L-alanine has revealed that enzymatic reactions, including the alanine racemase reaction, can produce a nitrogen isotopic difference between the enantiomers, often resulting in ¹⁵N-depleted D-alanine. nih.govacs.org This finding has significant implications for understanding microbial nitrogen metabolism and the biogeochemical cycling of nitrogen.
Table 3: Nitrogen Isotope Composition in Bacterial Alanine Enantiomers
This table shows the δ¹⁵N values for D-alanine and L-alanine in different bacterial species, highlighting the isotopic fractionation by metabolic enzymes.
| Bacterial Species | D-Alanine δ¹⁵N (‰ vs air) | L-Alanine δ¹⁵N (‰ vs air) | Reference |
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | nih.govacs.org |
| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | nih.govacs.org |
Secondary Ion Mass Spectrometry (nano-SIMS) for Subcellular Isotope Mapping and Spatial Distribution
Secondary Ion Mass Spectrometry (SIMS), and particularly its high-resolution variant nano-SIMS, offers the capability to map the subcellular distribution of isotopically labeled compounds. researchgate.netnih.gov This technique bombards a sample surface with a primary ion beam, which causes the emission of secondary ions from the sample. These secondary ions are then analyzed by a mass spectrometer to create a high-resolution map of the elemental and isotopic composition of the surface. nih.govnottingham.ac.uk
Nano-SIMS can achieve spatial resolutions as fine as 50 nm, allowing for the visualization of isotope distribution within individual cells and even subcellular organelles. researchgate.net The use of stable isotopes like ¹⁵N as markers avoids the chemical and physical alterations that can be caused by larger fluorescent tags. researchgate.net
This technology has been used to track the metabolic activities of single microbial cells by imaging the distribution of isotopes after stable isotope probing. researchgate.net For instance, the intracellular transport pathways of exogenous molecules, such as ¹⁵N-labeled peptide vectors, can be characterized. researchgate.net In studies of neurogenesis, ¹⁵N labeling combined with nano-SIMS has been employed to investigate the effects of certain compounds on cognitive performance in mice by tracking the formation of new cells. nih.gov The ability to concurrently analyze multiple isotopic species allows for the creation of detailed isotope ratio maps of the analyzed area. researchgate.net
Table 4: Chemical Compounds Mentioned
Research Applications in Microbial Systems and Ecosystems
Tracing Nitrogen Assimilation and Biogeochemical Cycling in Microbial Communities
Understanding the movement of nitrogen through microbial communities is fundamental to biogeochemistry. D-Alanine-15N provides a unique method to isolate and quantify the contribution of bacteria to these complex nutrient cycles. researchgate.net Traditional methods often struggle to differentiate the activities of various microorganisms, but the specificity of D-alanine to bacteria overcomes this limitation. researchgate.netresearchgate.net
A significant challenge in aquatic and sediment ecology is quantifying the exact role bacteria play in the nitrogen cycle. researchgate.net By introducing a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium (¹⁵NH₄⁺) or a mixture of ¹⁵N-labeled amino acids, into an environmental sample, scientists can track its assimilation into the microbial biomass. researchgate.netresearchgate.net The subsequent analysis of ¹⁵N incorporation specifically into D-alanine allows for the direct calculation of total bacterial nitrogen uptake. researchgate.net This technique, which typically employs gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS), is sensitive enough to detect trace levels of the isotope in hydrolysable amino acids. researchgate.netresearchgate.net This approach provides a quantitative measure of nitrogen flows through bacteria in natural microbial communities, offering a clearer picture of their metabolic activity and turnover rates. researchgate.net
In many ecosystems, bacteria and algae compete for the same nitrogen resources, and distinguishing their respective uptake rates has been a persistent analytical problem. researchgate.netresearchgate.net A novel method leverages the distinct distribution of alanine (B10760859) enantiomers (D- and L-forms) across these microbial groups. While both bacteria and algae contain L-alanine, D-alanine is considered a biomarker almost exclusive to bacterial peptidoglycan. researchgate.netacs.org
By comparing the level of ¹⁵N enrichment in D-alanine with that in L-alanine within the same sample, researchers can directly measure the relative contributions of bacteria versus algae to total microbial nitrogen uptake. researchgate.net For instance, in a test experiment using sediment slurries, this method revealed that bacteria were responsible for a significant portion of the total nitrogen assimilation. researchgate.net
| Nitrogen Source | Percentage of Total Uptake by Bacteria | Source |
|---|---|---|
| ¹⁵NH₄⁺ (Ammonium) | 38% | researchgate.net |
| ¹⁵N-Amino Acid Mixture | 90% | researchgate.net |
This interactive table summarizes findings from a key study. Click on the headers to sort the data.
This differentiation is crucial for accurately modeling nutrient dynamics and understanding the competitive interactions that structure microbial communities. researchgate.net
The analysis of ¹⁵N incorporation into D-alanine provides a powerful tool for mapping nitrogen pathways within complex, natural microbial consortia. researchgate.netwpmucdn.com Unlike bulk isotope analysis, which measures the average ¹⁵N enrichment of an entire sample and can be difficult to interpret due to multiple influencing factors, the compound-specific isotope analysis (CSIA) of D-alanine isolates the bacterial component of the nitrogen cycle. researchgate.netwpmucdn.com This allows for the quantification of nitrogen flows specifically through the bacterial population, yielding valuable information on the transformation of nitrogenous compounds during processes like organic matter degradation. researchgate.net This approach has been successfully applied in various coastal sediments to trace the incorporation of labeled nitrogen into bacterial biomass, thereby clarifying the mechanisms by which dissolved organic matter is processed in aquatic ecosystems. researchgate.netresearchgate.net
Elucidation of Bacterial Cell Wall and Peptidoglycan Biosynthesis
The bacterial cell wall is a unique and essential structure, with peptidoglycan as its signature component. This compound is instrumental in studying the synthesis and metabolism of this vital polymer.
D-alanine is a fundamental building block of peptidoglycan, the rigid macromolecule that forms the cell wall of most bacteria and is absent in eukaryotes. acs.orgnih.gov This exclusivity makes D-alanine an ideal biomarker for bacterial biomass. acs.org When labeled with ¹⁵N, it becomes a highly specific tracer for the synthesis of new cell wall material. nih.gov Researchers can use D-[¹⁵N]alanine to sensitively detect and quantify bacterial components in diverse environments, from soils and sediments to biofilms. nih.gov The method is precise enough to determine ¹⁵N enrichment in E. coli at 1.0 atom% and can detect as little as 90 femtomoles of the derivatized D-alanine, corresponding to the cellular material of approximately 10³ to 10⁴ cells. nih.gov
The synthesis of D-alanine for peptidoglycan construction is a critical metabolic process in bacteria. It is primarily carried out by the enzyme alanine racemase, which catalyzes the conversion of L-alanine to D-alanine. researchgate.netnih.gov Using ¹⁵N-labeled substrates allows for detailed investigation into the kinetics and isotopic effects of this and other related enzymatic reactions. acs.org
Studies have shown that enzymatic pathways involved in peptidoglycan synthesis can produce significant nitrogen isotopic fractionation. acs.org Specifically, analysis of bacterial cultures has revealed that D-alanine in peptidoglycan is often depleted in ¹⁵N relative to L-alanine from the same organism. acs.org For example, in both Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was found to be depleted in ¹⁵N by 2.0‰ compared to L-alanine, suggesting that the alanine racemase reaction imparts a distinct isotopic signature. acs.org
| Bacterial Species | δ¹⁵N of D-Alanine (‰) | δ¹⁵N of L-Alanine (‰) | Isotopic Difference (Δδ¹⁵N D-L) | Source |
|---|---|---|---|---|
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1 | acs.org |
| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | -2.0 | acs.org |
This interactive table displays the measured isotopic differences between D- and L-alanine in two bacterial species. Click headers to sort.
This phenomenon allows this compound to be used not just as a tracer for bulk nitrogen uptake, but as a fine-tuned probe to study the activity and mechanisms of specific enzymes like alanine racemase, which are essential for bacterial survival and are often targets for antimicrobial drugs. researchgate.netacs.org
Structural Conformation Studies of D-Alanine within Bacterial Teichoic Acids using 15N NMR
The precise three-dimensional arrangement of molecules within the bacterial cell wall is crucial for its function, including its role as a barrier against antimicrobial agents. Teichoic acids, which are anionic polymers found in the cell walls of Gram-positive bacteria, are often decorated with D-alanine esters. This modification reduces the net negative charge of the cell wall, providing resistance to cationic antimicrobial peptides (CAMPs).
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with 15N labeling, has been instrumental in resolving the structural conformation of D-alanine within these teichoic acids. In studies on Bacillus subtilis grown with this compound, researchers have been able to measure the precise distance between the nitrogen atom of the D-alanine amine group and the phosphorus atom of the nearby phosphate (B84403) group in the teichoic acid backbone. nih.govacs.org
The key findings from these 15N NMR studies include:
The formation of a zwitterionic ion-pair between the cationic amine group (NH3+) of D-alanine and the anionic phosphate group of the teichoic acid. nih.govresearchgate.net
A measured internuclear distance of approximately 4.4 Å between the nitrogen and phosphorus atoms in the absence of metal ions. nih.govacs.org
An increase in this distance to 5.4 Å upon the addition of magnesium ions (Mg2+). nih.govacs.org
These results support a structural model where the D-alanine zwitterion provides a localized positive charge that actively repels CAMPs. nih.govresearchgate.net Furthermore, the data contradicted previous models by showing that the D-alanine modification does not prevent the chelation of metal ions like Mg2+; instead, it binds metals, causing a conformational shift that pushes the D-alanine amine further from the phosphate group. nih.govacs.org This detailed structural insight, enabled by this compound, helps to resolve conflicting theories about cell wall biochemistry and may inform the development of new antibiotic strategies. nih.gov
Table 1: Internuclear Distances in B. subtilis Teichoic Acid Measured by 15N NMR An interactive data table showing the measured distances between the D-Alanine amine nitrogen and the teichoic acid phosphate group under different conditions.
| Condition | Amine (15N) to Phosphate (31P) Distance | Implication | Source(s) |
|---|---|---|---|
| Metal-Free | 4.4 Å | Confirms the presence of a zwitterionic ion-pair. | nih.gov, acs.org |
In Situ Probing of Peptidoglycan Synthesis in Host-Associated Microbial Systems
Understanding where and when bacteria build their cell walls is critical for comprehending bacterial growth, division, and interaction with their environment, including within a host organism. Fluorescent D-amino acids (FDAAs) have been developed as a universal method for labeling peptidoglycan in a wide range of living bacteria. nih.govsigmaaldrich.comnih.gov This technique leverages the surprising ability of bacterial enzymes to incorporate unnatural D-amino acids into the peptidoglycan structure during its synthesis. researchgate.netsigmaaldrich.com
These probes, such as fluorescently tagged D-alanine, allow for the direct visualization of active peptidoglycan synthesis sites in real-time and in situ. nih.govresearchgate.net The labeling is specific to viable cells undergoing active cell wall construction and does not result from non-specific binding. nih.gov This method has been used to track cell wall dynamics in diverse bacterial species, revealing patterns of growth at the septum, poles, or throughout the cell body depending on the organism. nih.govresearchgate.net
While much of the work has focused on fluorescent tags, the principle of incorporating modified D-amino acids establishes a framework for using this compound in similar applications. By supplying this compound to a microbial system, researchers can track its incorporation into newly synthesized peptidoglycan. This allows for the investigation of bacterial activity and growth within complex environments, such as host-associated microbial communities, using highly sensitive mass spectrometry-based techniques to detect the 15N label.
Enzyme-Targeted Studies of D-Alanine-D-Alanine Ligase and Cell Wall Formation
The synthesis of peptidoglycan involves a series of enzymatic reactions. Two key enzymes in the D-alanine branch of this pathway are Alanine racemase (Alr), which converts L-alanine to D-alanine, and D-alanine-D-alanine ligase (Ddl), which joins two D-alanine molecules to form a D-alanyl-D-alanine dipeptide. nih.govwikipedia.org This dipeptide is a crucial component that is later incorporated into the peptidoglycan precursor. researchgate.net Because these enzymes are essential for bacterial survival, they are important targets for antibiotics like D-cycloserine. nih.govnih.gov
This compound is a valuable substrate for studying the kinetics and mechanisms of these enzymes. wikipedia.org By using 15N-labeled D-alanine, researchers can follow the course of the enzymatic reaction and investigate how different compounds inhibit it. For example, NMR metabolomics has been used to confirm that Ddl is the primary lethal target of D-cycloserine in mycobacteria; inhibition of the ligase halts the production of the D-alanyl-D-alanine dipeptide, which is critical for cell growth. nih.gov Furthermore, solid-state 15N NMR has been proposed as a method to study the structural basis of long-lived inhibited complexes between alanine racemase and certain inhibitors, demonstrating the direct application of 15N labeling in mechanistic enzyme studies. researchgate.net
Microbial Metabolism and Substrate Utilization Dynamics
Assessment of Carbon and Nitrogen Retention within Microbial Biomass
Quantifying the metabolic activity of specific microbial groups within complex ecosystems like soil or sediment is a significant challenge in microbial ecology. This compound provides a unique tool to specifically trace nitrogen uptake and retention by bacteria. Since D-alanine is a characteristic biomarker for bacterial peptidoglycan, tracking the incorporation of the 15N label from this compound into microbial biomass offers a direct measure of bacterial metabolic activity. researchgate.netnih.gov
A method combining 15N labeling with gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) allows for the precise measurement of 15N enrichment in D-alanine extracted from environmental samples. researchgate.net This approach has been used in sediment slurry experiments to distinguish the nitrogen uptake by bacteria from that of other microorganisms, such as algae. researchgate.net
Key findings from such a labeling experiment include:
The calculation of total bacterial nitrogen uptake can be based on the level of 15N incorporation into D-alanine. researchgate.net
By comparing the 15N enrichment in D-alanine (bacterial) versus L-alanine (bacterial and algal), the relative contributions of bacteria and algae to total nitrogen uptake can be determined. researchgate.net
In a test experiment with sediment slurries, bacteria were responsible for 38% of the total uptake of ammonium (B1175870) (15NH4+) and dominated the uptake of a 15N-labeled amino acid mixture, accounting for 90% of its assimilation. researchgate.net
Table 2: Bacterial Contribution to Nitrogen Uptake in a Sediment Slurry Experiment An interactive data table summarizing the findings on nitrogen source utilization by bacteria as determined by 15N labeling.
| Nitrogen Source | Total Uptake by Bacteria | Analytical Approach | Source(s) |
|---|---|---|---|
| 15NH4+ (Ammonium) | 38% | Comparison of 15N in D-Ala vs. L-Ala | researchgate.net |
This method provides a powerful way to quantify nitrogen flows through bacterial populations in natural microbial communities. researchgate.net
Analysis of Hydrolysable Amino Acid Transformation during Organic Matter Degradation
As organic matter decomposes in the environment, its chemical composition is altered by microbial activity. Amino acids are a major component of organic matter, and their transformation can provide insights into these degradation processes. copernicus.orgfrontiersin.org D-alanine, being a primary constituent of bacterial cell walls, is continuously released and re-assimilated as bacteria grow and die. nih.gov
By using this compound as a tracer, scientists can follow the transformation of its nitrogen atom during the degradation of organic matter. When bacteria containing 15N-labeled peptidoglycan are decomposed, the labeled nitrogen can be incorporated into other hydrolysable amino acids (HAAs) by the new generation of microbes. researchgate.netresearchgate.net Analyzing the distribution of the 15N label among the full suite of amino acids provides valuable information on the pathways of amino acid transformation and resynthesis during microbial recycling of organic material. researchgate.netfrontiersin.org This approach helps to elucidate the complex web of biogeochemical reactions that drive nutrient cycling in sediments and aquatic ecosystems. nih.govnih.gov
Isotopic Fractionation as a Biological and Environmental Indicator
Enzymatic reactions can discriminate between heavy and light isotopes, leading to a phenomenon known as isotopic fractionation. This effect can serve as a natural signature of biological processes. Recent analytical advances have made it possible to measure the compound-specific nitrogen isotopic composition (δ15N) of individual amino acid enantiomers (D and L forms). acs.orgacs.org
Studies analyzing the δ15N of D-alanine and L-alanine from the peptidoglycan of various cultured bacteria have revealed significant and consistent isotopic differences. acs.orgnih.gov In bacteria such as Staphylococcus staphylolyticus and Bacillus subtilis, the D-alanine was found to be isotopically lighter, or depleted in 15N, compared to the L-alanine from the same organism. acs.orgnih.gov The difference between the δ15N of D-alanine and L-alanine (Δδ15ND-L) was approximately -2.0‰ in both species. acs.orgacs.org
This isotopic fractionation is believed to be caused by the enzymatic pathways involved in D-alanine synthesis, particularly the alanine racemase enzyme that converts L-alanine to D-alanine. nih.govacs.org The finding that D-alanine is consistently depleted in 15N relative to L-alanine in bacteria suggests that this isotopic signature is a marker for microbial metabolic activity. jamstec.go.jpsemanticscholar.orgarxiv.org This natural isotopic difference can be used as a biological and environmental indicator to trace bacterial processes and the origins of D-amino acids in various environments, from marine sediments to potentially even extraterrestrial samples. semanticscholar.org
Table 3: Nitrogen Isotope Composition (δ15N) of D- and L-Alanine in Bacteria An interactive data table showing the measured δ15N values for alanine enantiomers in the peptidoglycan of different bacterial species.
| Bacterial Species | δ15N of D-Alanine (‰) | δ15N of L-Alanine (‰) | Isotopic Difference (Δδ15ND-L) | Source(s) |
|---|---|---|---|---|
| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1‰ | acs.org, nih.gov |
Nitrogen Isotopic Heterogeneity and Homogeneity in Microbial Processes
Enantiomer-specific isotope analysis (ESIA) has revealed significant variations in the nitrogen isotopic composition (δ¹⁵N) between D-alanine and L-alanine in microbial systems. semanticscholar.orgarxiv.org Studies investigating peptidoglycan amino acids in various bacteria, particularly from the gram-positive phyla Firmicutes and Actinobacteria, have found a consistent pattern of nitrogen isotopic heterogeneity. jamstec.go.jp In these organisms, D-alanine tends to be isotopically lighter, meaning it is depleted in the ¹⁵N isotope compared to its L-enantiomer counterpart. arxiv.orgnih.gov
Research on a range of bacteria—including Enterococcus faecalis, Staphylococcus aureus, Staphylococcus staphylolyticus, Lactobacillus acidophilus, Bacillus subtilis, Micrococcus luteus, and Streptomyces sp.—demonstrated that the nitrogen isotopic difference (Δ¹⁵ND-L, defined as δ¹⁵ND-Ala - δ¹⁵NL-Ala) was frequently negative, with values often below -2.0‰. semanticscholar.orgarxiv.orgjamstec.go.jp This indicates a consistent depletion of ¹⁵N in D-alanine relative to L-alanine. arxiv.orgjamstec.go.jp For instance, in both Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was found to be depleted in ¹⁵N by 2.0‰ relative to L-alanine. acs.org
However, this isotopic difference is not universal. Some bacteria, such as a specific culture of Enterococcus faecalis, showed homogeneous isotopic values where the δ¹⁵N of D-alanine and L-alanine were statistically indistinguishable. acs.org This suggests that while isotopic heterogeneity is a common feature, its expression can vary between different bacterial species and potentially strains. The general observation is that these isotopic compositions are primarily controlled by enzymatic pathways within the bacteria before the formation of the cell wall. semanticscholar.orgarxiv.orgjamstec.go.jp In contrast, alanine produced through abiotic chemical synthesis shows completely homogeneous isotopic components for each enantiomer, highlighting the unique signature of biological processes. arxiv.orgjamstec.go.jp
Table 1: Nitrogen Isotopic Difference (Δ¹⁵ND-L) in Alanine Enantiomers of Various Bacteria This interactive table summarizes the observed difference in nitrogen isotopic composition between D-Alanine and L-Alanine in the peptidoglycan of several bacterial species. A negative value indicates that D-Alanine is depleted in ¹⁵N relative to L-Alanine.
| Bacterial Species | Phylum | Δ¹⁵ND-L (‰) | Reference |
|---|---|---|---|
| Staphylococcus staphylolyticus | Firmicutes | -2.1 | acs.orgnih.gov |
| Bacillus subtilis | Firmicutes | -2.0 | acs.orgnih.gov |
| Lactobacillus acidophilus | Firmicutes | < -2.0 | semanticscholar.orgjamstec.go.jp |
| Micrococcus luteus | Actinobacteria | < -2.0 | semanticscholar.orgjamstec.go.jp |
| Enterococcus faecalis (Culture 1) | Firmicutes | Homogeneous (≈0) | acs.org |
| Streptomyces sp. | Actinobacteria | < -2.0 | jamstec.go.jpnih.gov |
| Staphylococcus aureus | Firmicutes | < -2.0 | jamstec.go.jpnih.gov |
Enzymatic Controls on Isotopic Differences between D- and L-Alanine Enantiomers
The observed isotopic differences between D- and L-alanine are not random but are the result of specific enzymatic processes. acs.orgnih.gov The primary enzymatic reaction implicated in creating this isotopic signature is the conversion of L-alanine to D-alanine, a crucial step in the biosynthetic pathway for peptidoglycan synthesis. acs.org This reaction is catalyzed by the enzyme alanine racemase (EC 5.1.1.1). acs.orgacs.org
Kinetic isotope effects associated with the alanine racemase reaction are believed to be the source of the nitrogen isotopic fractionation. acs.orgnih.gov During the enzymatic interconversion, molecules of L-alanine containing the lighter ¹⁴N isotope may react slightly faster than those containing the heavier ¹⁵N isotope. This results in the product, D-alanine, being depleted in ¹⁵N relative to the remaining L-alanine substrate pool. acs.orgnih.gov These findings strongly suggest that the isotopic heterogeneity observed in bacterial peptidoglycan is established before D-alanine is incorporated into the growing cell wall structure by the D-alanine-D-alanine ligase pathway. acs.orgarxiv.org
Detailed compound-specific isotope analysis has provided quantitative evidence for this enzymatic control. nih.gov For example, in Staphylococcus staphylolyticus, the δ¹⁵N value for D-alanine was measured at 19.2 ± 0.5‰, while the L-alanine pool had a significantly higher δ¹⁵N value of 21.3 ± 0.8‰. acs.orgnih.gov Similarly, in Bacillus subtilis, the δ¹⁵N of D-alanine was 6.2 ± 0.2‰, compared to 8.2 ± 0.4‰ for L-alanine. acs.orgnih.gov This consistent pattern of ¹⁵N depletion in D-alanine across different species points to a fundamental isotopic effect linked to the highly conserved alanine racemase enzyme, which is essential for the growth of many bacteria. acs.orgacs.org
Table 2: Specific δ¹⁵N Values of D- and L-Alanine in Select Bacteria This interactive table provides specific δ¹⁵N values for D-Alanine and L-Alanine from the peptidoglycan of two bacterial species, illustrating the ¹⁵N-depletion in the D-enantiomer resulting from enzymatic processes.
| Bacterial Species | Alanine Enantiomer | δ¹⁵N (‰ vs air) | Standard Deviation | Reference |
|---|---|---|---|---|
| Staphylococcus staphylolyticus | D-Alanine | 19.2 | ± 0.5 | acs.orgnih.gov |
| Staphylococcus staphylolyticus | L-Alanine | 21.3 | ± 0.8 | acs.orgnih.gov |
| Bacillus subtilis | D-Alanine | 6.2 | ± 0.2 | acs.orgnih.gov |
| Bacillus subtilis | L-Alanine | 8.2 | ± 0.4 | acs.orgnih.gov |
Broader Applications in Biosynthetic and Metabolic Pathway Research
Elucidation of Novel Biosynthetic Pathways Utilizing Stable Isotopes
The use of stable isotopes is a fundamental technique for mapping the complex networks of biosynthetic pathways. By introducing a labeled compound like D-Alanine-15N into a biological system, researchers can follow the ¹⁵N atom as it is incorporated into various downstream metabolites. This method is indispensable for discovering new enzymatic reactions and charting previously unknown metabolic routes. For example, in the study of natural product biosynthesis, particularly in microorganisms, ¹⁵N-labeled amino acids are used to identify the building blocks of complex molecules. When a microbe is cultured with this compound, subsequent analysis of its metabolic products by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can reveal which compounds have incorporated the ¹⁵N label. A mass shift corresponding to the addition of a ¹⁵N atom provides direct evidence that D-alanine is a precursor in that specific biosynthetic pathway.
Protein Turnover and Synthesis Rate Studies
Protein turnover, the balance between protein synthesis and degradation, is vital for cellular maintenance, adaptation, and response to disease. While the L-isomers of amino acids are more commonly associated with protein synthesis in eukaryotes, this compound is a valuable tool in specific research contexts, especially in prokaryotic systems where D-amino acids are key components of the cell wall.
Quantitative Proteomics Utilizing ¹⁵N Amino Acid Labeling in Cellular Systems
Quantitative proteomics seeks to measure the abundance of proteins in a cell or organism. A prominent method is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where different cell populations are grown in media containing "light" (e.g., ¹⁴N) or "heavy" (e.g., ¹⁵N) versions of an amino acid. While L-arginine and L-lysine are standard for eukaryotic SILAC, the principle is adaptable. For instance, using ¹⁵N-labeled alanine (B10760859) can be applied to study prokaryotic proteomes, given the prevalence of D-alanine in their cell structures. After growth, the cell populations are mixed, and their proteins are analyzed by mass spectrometry. The mass difference between peptides containing the light and heavy isotopes enables the precise relative quantification of proteins.
Tracer Methodologies for Measuring Protein Synthesis Rates with ¹⁵N-Labeled Precursors
¹⁵N-labeled amino acids are widely employed as tracers to measure the rate of protein synthesis in living organisms. The fundamental approach involves administering the labeled precursor and then measuring its incorporation into proteins over a specific period. By analyzing the isotopic enrichment of the amino acid in both the free cellular pool and in the protein-bound fraction, scientists can calculate the fractional synthesis rate (FSR) of proteins. This provides a dynamic view of protein metabolism and is crucial in studies related to nutrition, metabolic diseases, and physiological adaptations.
| Parameter | Description | Formula |
| Fractional Synthesis Rate (FSR) | The percentage of the protein pool that is newly synthesized per unit of time. | (E_p / E_precursor) * (1/t) * 100 |
| E_p | Isotopic enrichment of the ¹⁵N label in the product (protein). | - |
| E_precursor | Isotopic enrichment of the ¹⁵N label in the precursor amino acid pool. | - |
| t | The duration of the labeling experiment in hours. | - |
Investigation of Metabolic Activity and Fluxes in Various Biological Systems
Metabolic flux analysis quantifies the rates of reactions within a metabolic network. This compound can be used as a tracer to probe the metabolic activity and fluxes related to this amino acid. This is especially relevant in microbiology, as D-alanine is an essential component of the peptidoglycan cell wall in most bacteria. By supplying this compound and monitoring its incorporation, researchers can measure the flux through pathways involved in cell wall synthesis and remodeling. This information is critical for understanding bacterial growth and for developing antibiotics that target these pathways. Furthermore, tracking the ¹⁵N label can reveal the extent to which D-alanine is converted into other metabolites, thereby providing a quantitative map of its metabolic fate in various biological systems.
Studies on Amino Acid Racemization in Biological Contexts
Amino acid racemization is the interconversion between the L- and D-isomers of an amino acid. This process, catalyzed by enzymes called racemases, is now understood to be a functionally important biological process. This compound is a valuable tool for studying the dynamics of this conversion. By introducing this compound into a system, researchers can directly measure the rate at which it is converted to L-Alanine-¹⁵N. The appearance of the ¹⁵N label in the L-alanine pool, typically measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows for direct quantification of racemase activity. These studies are essential for understanding the physiological roles of D-amino acids and the enzymes that produce them, with implications for microbiology and the study of age-related changes in tissues.
Future Perspectives and Emerging Research Avenues for D Alanine 15n
Integration of Multi-Isotope Labeling Strategies for Comprehensive Metabolomic and Proteomic Analysis
The integration of D-Alanine-15N with other stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), is paving the way for more comprehensive analyses of microbial metabolism. This multi-isotope approach allows researchers to simultaneously trace the flow of multiple elements through metabolic pathways, providing a more holistic view of cellular processes.
In the field of proteomics, stable isotope labeling by amino acids in cell culture (SILAC) has been a cornerstone for quantitative analysis. While traditionally focused on protein-level changes, combining ¹⁵N labeling with other isotopic labels allows for a deeper understanding of both protein synthesis and the metabolic origins of the amino acid building blocks. For instance, dual-labeling experiments using D-Alanine-¹⁵N and ¹³C-labeled glucose can elucidate how bacteria assimilate nitrogen and carbon from different sources to construct their cell walls and other essential molecules. This is particularly valuable in metabolic flux analysis, where the goal is to quantify the rates of metabolic reactions.
Stable Isotope Probing (SIP) is another powerful technique that benefits from multi-isotope strategies. SIP allows researchers to identify active microorganisms in a community by tracing the incorporation of isotopically labeled substrates into their biomass, often by analyzing nucleic acids (DNA or RNA). While ¹³C has been the most common isotope for SIP, the use of ¹⁵N is gaining traction. nih.gov Combining ¹⁵N-labeled substrates, including D-Alanine-¹⁵N, with other labeled compounds can help overcome some of the technical challenges associated with ¹⁵N-SIP, such as the smaller density shift compared to ¹³C. nih.govwikipedia.org This approach enhances the ability to link specific metabolic functions to particular microbial taxa within a complex community.
Future research will likely see an increase in multi-dimensional NMR studies utilizing proteins labeled with ²H, ¹³C, and ¹⁵N to investigate protein structure and dynamics in intricate biological systems. utoronto.ca These methods, which can be applied to specific amino acids like alanine (B10760859), offer high-resolution insights that are critical for understanding enzyme mechanisms and protein interactions at the molecular level. isotope.com
Table 1: Examples of Multi-Isotope Labeling Strategies Incorporating ¹⁵N
| Isotope Combination | Research Area | Objective | Potential Insights |
| D-Alanine-¹⁵N & ¹³C-Glucose | Metabolic Flux Analysis | Simultaneously trace nitrogen and carbon flow. | Quantify the contributions of different nutrients to biomass production and energy metabolism. |
| ¹⁵N-Substrates & ¹³C-Substrates | Stable Isotope Probing (SIP) | Identify active microorganisms and their substrate preferences. | Link microbial identity to metabolic function in complex environments like soil or the gut microbiome. |
| ¹⁵N, ¹³C, ²H-labeled amino acids | Proteomics & Structural Biology (NMR) | Determine protein structure and dynamics. | Elucidate enzyme mechanisms, protein folding, and molecular interactions with high precision. |
Advances in Analytical Techniques for Enhanced Sensitivity, Spatial Resolution, and Real-time Monitoring
The utility of this compound as a tracer is intrinsically linked to the analytical techniques available for its detection and quantification. Continuous advancements in mass spectrometry and imaging technologies are pushing the boundaries of what can be achieved, enabling more sensitive, spatially resolved, and dynamic measurements.
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) has been instrumental in analyzing ¹⁵N incorporation into D-alanine, allowing for the quantification of nitrogen flows through bacteria in natural microbial communities. researchgate.net This technique can detect trace levels of ¹⁵N-labeled D-alanine, making it possible to study bacterial nitrogen uptake even in environments with low microbial activity. researchgate.net Further refinements in GC-c-IRMS, such as the use of non-chiral columns for separating amino acid diastereomers, have improved the precision of compound-specific isotope analysis. acs.org
For visualizing the distribution of this compound within microbial communities at the single-cell level, high-resolution imaging techniques are becoming indispensable. Multi-isotope imaging mass spectrometry (MIMS) offers the capability to produce mass images with a lateral resolution down to the nanometer scale. nih.gov This allows for the precise measurement of isotope ratios within subcellular compartments, providing a detailed picture of metabolic activity. nih.gov Another emerging technique is optical photothermal infrared (O-PTIR) spectroscopy, which can probe the cellular uptake of stable isotope-labeled compounds in individual bacterial cells. biospec.net This method has been used to simultaneously monitor the incorporation of ¹³C and ¹⁵N, offering a powerful tool for understanding metabolic heterogeneity within a population. biospec.net
Real-time monitoring of this compound incorporation represents a significant frontier in the field. Techniques that can track the dynamics of isotope labeling in living cells will provide unprecedented insights into the rapid metabolic responses of bacteria to environmental changes. While real-time monitoring of D-alanine specifically is still developing, methods for following the turnover of ¹⁵N-labeled amino acids in general are well-established and can be adapted for this purpose. nih.gov
Table 2: Advanced Analytical Techniques for this compound Analysis
| Analytical Technique | Key Feature | Application | Reference |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) | High precision quantification of isotope ratios in specific compounds. | Tracing nitrogen flow through bacterial communities in environmental samples. | researchgate.net |
| Multi-isotope Imaging Mass Spectrometry (MIMS) | High spatial resolution imaging of isotope distribution. | Visualizing metabolic activity at the subcellular and single-cell level. | nih.gov |
| Optical Photothermal Infrared (O-PTIR) Spectroscopy | Single-cell chemical imaging based on infrared absorption. | Monitoring the uptake of multiple isotopes simultaneously in individual bacteria. | biospec.net |
Expanding this compound Applications to Novel Microbial Ecosystems and Environmental Processes
The foundational role of D-alanine in bacterial cell walls makes this compound a versatile tracer for studying a wide array of microbial ecosystems and environmental processes. While much of the initial work has focused on aquatic sediments and cultured bacteria, future research is poised to expand into more complex and challenging environments.
One such area is the study of host-microbe interactions. The gut microbiome, for instance, is a dense and dynamic ecosystem where bacteria play a crucial role in host health and disease. D-amino acids produced by the microbiota are now recognized as important signaling molecules that can influence the host's immune system. frontiersin.orgnih.gov The host enzyme D-amino acid oxidase (DAO) can metabolize bacterial D-alanine, producing hydrogen peroxide which has antimicrobial effects. frontiersin.org Using this compound in gnotobiotic animal models could allow researchers to trace the fate of bacterially-derived D-alanine within the host, elucidating its role in mucosal defense and the modulation of the gut microbiota. nih.gov
Terrestrial ecosystems, such as soil and the rhizosphere, are another frontier for this compound research. These environments are characterized by immense microbial diversity and complex nutrient cycling. Tracing the flow of ¹⁵N from various sources through the soil microbial community is essential for understanding nitrogen cycling and its impact on plant growth and ecosystem health. nih.gov this compound can be a specific marker for bacterial nitrogen assimilation in these systems, helping to disentangle the contributions of bacteria from those of fungi and other microorganisms.
Furthermore, the application of this compound can be extended to extreme environments, such as deep-sea vents, hypersaline lakes, or contaminated sites. Microorganisms in these environments often have unique metabolic adaptations. By tracing the incorporation of this compound, researchers can gain insights into how these extremophiles build and maintain their cell walls under harsh conditions, and how they contribute to biogeochemical cycles in these understudied habitats.
Unraveling Complex Biosynthetic Networks and Intracellular Metabolic Fluxes in Challenging Systems
This compound is a key tool for dissecting the intricacies of bacterial biosynthetic networks, particularly the synthesis and remodeling of peptidoglycan. Peptidoglycan is a unique and essential polymer in bacteria, making its biosynthetic pathway an attractive target for antimicrobial drugs.
By supplying this compound and analyzing its incorporation into the peptidoglycan structure, researchers can study the activity of enzymes involved in this process, such as alanine racemase, which converts L-alanine to D-alanine. frontiersin.org Isotope tracing can reveal the dynamics of peptidoglycan synthesis and turnover during different stages of bacterial growth and in response to antibiotics. For example, studies have shown that there can be isotopic differences between D- and L-alanine in peptidoglycan, suggesting enzymatic control over the incorporation process. acs.orgacs.org
Metabolic flux analysis, a powerful systems biology approach, can be significantly enhanced by the use of this compound. By combining ¹⁵N labeling with ¹³C labeling, it is possible to simultaneously quantify intracellular carbon and nitrogen fluxes. nih.gov This provides a detailed map of how nutrients are partitioned between different metabolic pathways, such as central carbon metabolism, amino acid biosynthesis, and cell wall synthesis. Such studies have been applied to important pathogens like Mycobacterium tuberculosis, revealing key features of their nitrogen metabolism and identifying potential drug targets. nih.gov
Future research will likely focus on applying these advanced metabolic flux analysis techniques to more complex and challenging systems. This includes studying unculturable bacteria through metagenomic-informed metabolic modeling, investigating the metabolic interactions within microbial consortia, and analyzing the metabolic state of bacteria within infected host tissues. The ability of this compound to specifically report on bacterial nitrogen metabolism will be invaluable in these endeavors.
Q & A
Q. What are the primary research applications of D-Alanine-15N in metabolic studies, and how does its isotopic labeling enhance experimental outcomes?
this compound is critical for tracing nitrogen flux in microbial peptidoglycan biosynthesis and metabolic pathways. The 15N isotope enables precise tracking via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, in bacterial cell wall studies, pulse-chase experiments with this compound can quantify isotopic incorporation rates using -HMBC NMR or high-resolution MS to monitor metabolic intermediates . Methodologically, researchers should pair tracer experiments with unlabeled controls to distinguish background noise from labeled signals.
Q. What protocols ensure the stability of this compound during long-term storage and experimental handling?
To maintain stability, store this compound at -20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles and exposure to moisture, which can degrade isotopic integrity. For handling, use inert atmospheres (e.g., nitrogen gloveboxes) during aliquoting to prevent oxidation. Purity checks via HPLC (≥98.5% chemical purity) and isotopic enrichment validation (≥10 atom% ) are recommended before experimental use .
Q. Which analytical techniques are critical for verifying the isotopic purity and chemical integrity of synthesized this compound?
Essential methods include:
- Multidimensional NMR : , , and -HMBC spectra to confirm structural assignment and isotopic labeling efficiency .
- Mass Spectrometry : Electrospray ionization (ESI-MS) to quantify isotopic enrichment and detect impurities.
- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) to assess chemical purity . For novel syntheses, provide full spectral data in supplementary materials to enable reproducibility .
Advanced Research Questions
Q. How can researchers optimize experimental designs using this compound to study nitrogen flux in microbial systems while controlling for isotopic dilution effects?
Design experiments with:
- Isotopic Dilution Controls : Use unlabeled D-alanine in parallel to quantify background nitrogen incorporation.
- Time-Course Sampling : Collect data at multiple timepoints to model kinetic parameters (e.g., incorporation rates).
- Computational Modeling : Integrate data into metabolic flux analysis (MFA) frameworks to predict nitrogen redistribution. Reference experimental protocols must detail growth media composition, cell density, and extraction methods to ensure reproducibility .
Q. What advanced NMR strategies address spectral inconsistencies (e.g., unexpected coupling or splitting patterns) observed in this compound studies?
Resolve anomalies by:
- 2D NMR Techniques : -HSQC or HMBC to decouple overlapping signals and assign specific positions.
- pH Optimization : Adjust sample pH to stabilize zwitterionic forms and reduce line broadening.
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples. Report raw spectral data and processing parameters (e.g., apodization, baseline correction) in supplementary files to facilitate peer validation .
Q. How can isotopic tracing data from this compound be integrated with computational models to predict peptidoglycan biosynthesis dynamics in varying environmental conditions?
Combine experimental data with:
- Kinetic Models : Use Michaelis-Menten parameters to simulate enzyme activity (e.g., alanine racemase or Ddl ligase).
- Stochastic Simulations : Account for stochasticity in bacterial growth phases using tools like COPASI or MATLAB.
- Mutant Validation : Compare wild-type and mutant strains (e.g., ddl knockouts) to test model predictions. Ensure computational code and raw data are archived in open-access repositories to align with FAIR principles .
Methodological Best Practices
- Data Reporting : Avoid duplicating figures/tables in text; use supplementary materials for extensive datasets (e.g., NMR spectra, MS chromatograms) .
- Contradiction Analysis : Discuss discrepancies in incorporation rates by evaluating instrument calibration, sample preparation, and biological variability .
- Ethical Compliance : Cite primary literature for known compounds and disclose funding sources in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
